EC 3.5.1.11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

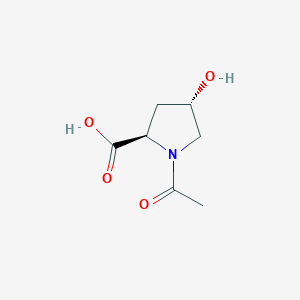

Penicillin amidase, or penicillin acylase, is an enzyme that catalyzes the chemical reaction where a penicillin is converted into a carboxylate and 6-aminopenicillanate . This enzyme is widely distributed among microorganisms, including bacteria, yeast, and filamentous fungi . It is used on an industrial scale for the production of 6-aminopenicillanic acid, the starting material for the synthesis of semi-synthetic penicillins .

Synthesis Analysis

The mature E. coli enzyme is a periplasmic 80K heterodimer of A and B chains (209 and 566 amino acids, respectively) synthesized as a single cytoplasmic precursor containing a 26-amino-acid signal sequence to direct export to the cytoplasm and a 54-amino-acid spacer between the A and B chains which may influence the final folding of the chains .Molecular Structure Analysis

Penicillin acylase in Escherichia coli is a heterodimer that contains two monomer chains referred to as α and β, consisting of 209 and 557 amino acid residues, respectively. The two chains are closely interlaced and form a pyramidal structure with the active site located at the bottom of a deep cone-shaped cavity .Chemical Reactions Analysis

The chemical reaction catalyzed by penicillin amidase is: a penicillin + H2O <=> 6-aminopenicillanate + a carboxylate . This reaction involves the hydrolysis of penicillin to produce 6-aminopenicillanate and a carboxylate .Physical And Chemical Properties Analysis

The biosynthesis of Penicillin amidase in E. coli by hydrophobic protein chromatography is an inducible reaction which is regulated by metabolized carbon source (e.g. polyols, carboxylic acid etc.). It is also influenced by catabolite repression .Mechanism of Action

Future Directions

The future directions for research on penicillin amidase could involve further exploration of its mechanism of action, potential applications in the synthesis of semi-synthetic penicillins, and the development of more stable variants for the engineering of homologous Ntn-hydrolases with improved catalytic properties .

properties

CAS RN |

9014-06-6 |

|---|---|

Molecular Weight |

0 |

synonyms |

E-PCA; EC 3.5.1.11; PENICILLIN ACYLASE; PENICILLIN AMIDASE; PENICILLIN AMIDASE, IMMOBILIZED ON EUPERGIT(R) C; PENICILLIN AMIDOHYDROLASE; PENICILLIN G AMIDASE; PENICILLIN G AMIDASE, CARRIER-FIXED |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.